5-HT2C Agonist Potency and Subtype Selectivity: Direct Comparison of 3-Fluoro vs. 3-Methyl and Non-Fluorinated Parent Scaffolds
The 3-fluorophenyl trans-cyclopropylmethanamine scaffold (represented by compound (+)-21c in the fluorinated cyclopropane series) demonstrates potent 5-HT2C agonism with EC50 = 3.0 nM and Emax = 107% in HEK-293 cells expressing human recombinant 5-HT2C receptors. However, unlike the 3-methyl analog (+)-21b which shows complete 5-HT2B selectivity (no detectable agonism at 10 μM), the 3-fluoro derivative exhibits potent 5-HT2B agonism (EC50 = 2.0 nM, Emax = 106%) and 5-HT2A agonism (EC50 = 3.0 nM, Emax = 83%) [1]. The non-fluorinated parent compound (+)-1 shows 5-HT2C EC50 = 5.2 nM but with measurable 5-HT2B agonism (selectivity ratio 2B/2C = 7), whereas the 3-fluoro analog (+)-21c displays approximately 1.5-fold selectivity for 5-HT2C over 5-HT2B [1].
| Evidence Dimension | 5-HT2C receptor functional agonism (EC50) and subtype selectivity profile |
|---|---|
| Target Compound Data | 3-Fluoro analog (+)-21c: 5-HT2C EC50 = 3.0 nM (Emax = 107%); 5-HT2B EC50 = 2.0 nM (Emax = 106%); 5-HT2A EC50 = 3.0 nM (Emax = 83%) |
| Comparator Or Baseline | 3-Methyl analog (+)-21b: 5-HT2C EC50 = 8.0 nM (Emax = 96%), 5-HT2B = no activity up to 10 μM, 5-HT2A EC50 = 162 nM (Emax = 71%). Parent non-fluorinated (+)-1: 5-HT2C EC50 = 5.2 nM, selectivity (2B/2C) = 7 |
| Quantified Difference | 3-Fluoro analog shows >1,500-fold higher 5-HT2B agonism than 3-methyl analog (from NA at 10 μM to EC50 = 2.0 nM). 5-HT2C potency of 3-fluoro analog (3.0 nM) is 1.7-fold more potent than non-fluorinated parent (5.2 nM) |
| Conditions | Recombinant human 5-HT2 receptors stably expressed in HEK-293 cells; calcium flux measured via FLIPR assay; data represent mean ± SEM of three independent experiments performed in triplicate |
Why This Matters
Procurement of the 3-fluorophenyl analog is scientifically justified only when 5-HT2B agonism is not a safety concern (cardiac valvulopathy risk), whereas the 3-methyl analog is required for studies demanding complete 5-HT2B avoidance.
- [1] Zhang G, McCorvy JD, Shen S, Cheng J, Roth BL, Kozikowski AP. Design of fluorinated cyclopropane derivatives of 2-phenylcyclopropylmethylamine leading to identification of a selective serotonin 2C (5-HT2C) receptor agonist without 5-HT2B agonism. Eur J Med Chem. 2019;182:111626. Table 1, compounds (+)-21c, (+)-21b, (+)-1. View Source
